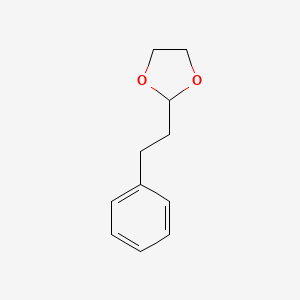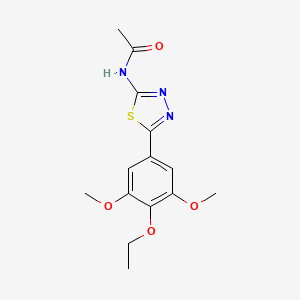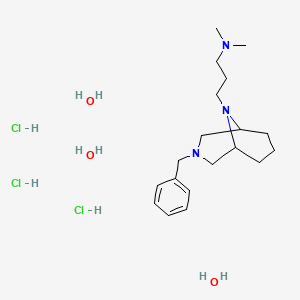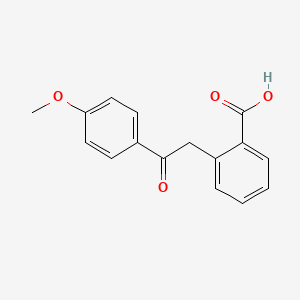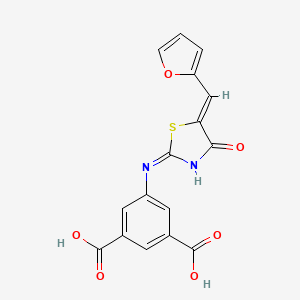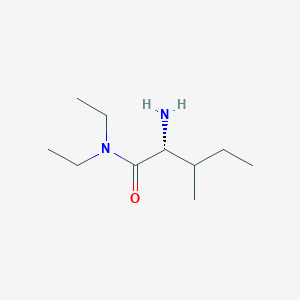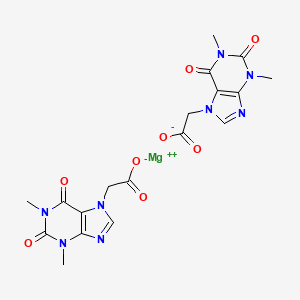
2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, an ethyl chain, and a benzylphenylglycolate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride typically involves multiple steps, starting with the preparation of the benzylphenylglycolate intermediate. This intermediate is then reacted with 2-(Diethylamino)ethyl chloride in the presence of a base to form the desired product. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common to optimize the production process.
化学反応の分析
Types of Reactions
2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylphenylglycolate moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the diethylamino group.
科学的研究の応用
2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an anticholinergic agent.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This compound may also affect various signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 2-(Diethylamino)ethyl chloride hydrochloride
- 2-(Diethylamino)ethanethiol
- 2-(Diethylamino)ethyl hydroxy (2-methylphenyl)phenylacetate hydrochloride
Uniqueness
2-(Diethylamino)ethyl benzylphenylglycolate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
特性
CAS番号 |
101756-43-8 |
|---|---|
分子式 |
C21H28ClNO3 |
分子量 |
377.9 g/mol |
IUPAC名 |
diethyl-[2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)21(24,19-13-9-6-10-14-19)17-18-11-7-5-8-12-18;/h5-14,24H,3-4,15-17H2,1-2H3;1H |
InChIキー |
IJQDCQLXOCTXPK-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






